Phenamidine isethionate

Descripción

Historical Trajectories in Antiparasitic Compound Discovery and Research

The 20th century marked a significant era in the development of chemical agents to combat parasitic diseases in both humans and animals. nih.govannualreviews.orgresearchgate.net Early antiparasitic compounds were often characterized by high toxicity and limited efficacy, presenting challenges in distinguishing between the host and the parasite. wikipedia.org The primary strategy for discovering new drugs was through phenotypic screening, which involved testing experimental compounds on animals infected with parasites and observing the outcomes. researchgate.netallenpress.com This method proved highly successful, leading to the development of nearly every major antiparasitic drug in use today. allenpress.com

Initially, research was heavily driven by concerns for human health, particularly in military and public health contexts to combat diseases like malaria and hookworm. allenpress.com However, as sanitation and public health measures improved in many parts of the world, the focus of antiparasitic drug discovery began to shift. A growing recognition of the economic impact of parasitic infections in livestock and the need for treatments for companion animals spurred a greater investment in veterinary medicine. allenpress.com Consequently, the latter half of the 20th century became a pinnacle period for antiparasitic drug research and development, though the persistent challenge of drug resistance ensures a continuing need for the discovery of new compounds. researchgate.net

Table 1: Key Milestones in Antiparasitic and Diamidine Research

| Decade | Milestone | Significance |

|---|---|---|

| 1930s | Discovery of the trypanocidal activity of aromatic diamidines. nih.govmdpi.com | Paved the way for the development of a new class of antiprotozoal drugs. |

| 1940s | Phenamidine (B89759) isethionate researched for Babesia bigemina in cattle. tandfonline.com | Established its specific efficacy in veterinary parasitology. |

| Mid-20th Century | Shift in research focus from human to animal antiparasitic drugs. allenpress.com | Increased development of veterinary therapeutics like phenamidine. |

| 1970s | Phenamidine isethionate tested against Babesia gibsoni in dogs. avma.org | Expanded the compound's known applications in companion animals. |

| Late 20th Century | Rise of public-private partnerships for neglected diseases. wikipedia.org | Renewed interest in developing novel antiparasitic agents. |

This compound within the Context of Aromatic Diamidine Class Research

This compound belongs to the aromatic diamidine class of compounds, which became a focal point of medicinal research in the early 20th century. The investigation into these compounds was pioneered by researchers like Warrington Yorke and was catalyzed by the observation that trypanosomiasis, a parasitic disease, was often associated with hypoglycemia. mdpi.comresearchgate.net This led to the hypothesis that interfering with the parasite's glucose metabolism could be a viable therapeutic strategy. mdpi.com

In 1937, British chemist Arthur James Ewins synthesized a series of aromatic diamidines, including the highly active compounds pentamidine (B1679287) and stilbamidine. nih.govmdpi.com This work laid the foundation for the development of other derivatives, including phenamidine (4,4'-oxydibenzamidine). Structurally, phenamidine is distinguished by a diphenyl ether backbone connecting its two terminal amidine groups.

The primary mechanism of action for aromatic diamidines is their ability to bind to the minor groove of parasite DNA, particularly at AT-rich sequences. researchgate.netnih.gov This interaction is thought to disrupt essential cellular processes such as DNA replication and the function of DNA-dependent enzymes. nih.gov Early research demonstrated the broad antiprotozoal activity of this class, with studies in 1939 by Lourie and Yorke highlighting the effect of aromatic diamidines on Babesia canis infections in puppies. tandfonline.comtandfonline.com

Global Research Significance of this compound in Protozoan Parasitology

The global research significance of this compound is concentrated primarily in the field of veterinary parasitology, with a strong focus on its efficacy against babesiosis.

Research in Babesiosis: this compound has been documented as a potent agent against various Babesia species.

Bovine Babesiosis: Research dating back to the 1940s established the compound's remarkable specificity and effectiveness in treating Babesia bigemina infections in cattle. tandfonline.com

Canine Babesiosis: Subsequent studies in the 1970s investigated its action against Babesia gibsoni in dogs, demonstrating that the compound reduced parasitemia and mortality. avma.orgnih.gov It is also considered an effective agent against large Babesia species, such as Babesia canis. researchgate.net In clinical and research settings, it is often mentioned alongside other antibabesial drugs like diminazene (B1218545) aceturate and imidocarb (B33436) dipropionate. semanticscholar.orgkjvr.org

Context within Other Protozoan Diseases: While the aromatic diamidine class as a whole is known for its activity against trypanosomiasis and leishmaniasis, phenamidine's specific research application has been narrower. nih.goviaszoology.com Its chemical relative, pentamidine, has been more extensively studied and used for treating human African trypanosomiasis and leishmaniasis. nih.govnih.govmedscape.com Nonetheless, phenamidine's inclusion in the diamidine family places it within the broader scientific exploration of compounds targeting these globally significant protozoan parasites. researchgate.net

Table 2: Research Highlights of this compound in Protozoan Parasitology

| Parasite Species | Host Animal | Key Research Finding | Reference |

|---|---|---|---|

| Babesia bigemina | Cattle | Found to be remarkably specific and effective against the infection. | tandfonline.com |

| Babesia gibsoni | Dogs | Acted against the disease by reducing mortality and parasitemia. | avma.org |

| Babesia canis | Dogs | Noted for high susceptibility to phenamidine therapy. | researchgate.net |

| Babesia caballi | Horses | Listed as an effective medication to eliminate clinical signs. | iaszoology.com |

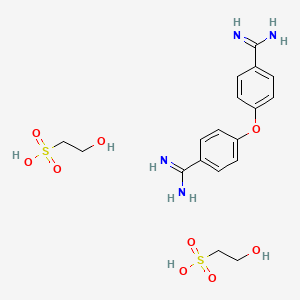

Structure

3D Structure of Parent

Propiedades

Número CAS |

620-90-6 |

|---|---|

Fórmula molecular |

C18H26N4O9S2 |

Peso molecular |

506.6 g/mol |

Nombre IUPAC |

4-(4-carbamimidoylphenoxy)benzenecarboximidamide;2-hydroxyethanesulfonic acid |

InChI |

InChI=1S/C14H14N4O.2C2H6O4S/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18;2*3-1-2-7(4,5)6/h1-8H,(H3,15,16)(H3,17,18);2*3H,1-2H2,(H,4,5,6) |

Clave InChI |

LQQSAQZTFJQBMW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=N)N)OC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O |

SMILES canónico |

C1=CC(=CC=C1C(=N)N)OC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O |

Otros números CAS |

620-90-6 |

Sinónimos |

4,4'-oxydibenzamidine 2-hydroxyethanesulfonic acid phenamidine isethionate phenamidine isothionate |

Origen del producto |

United States |

Mechanistic Elucidation of Biological Activity

Interference with Nucleic Acid Synthesis Pathways

Phenamidine (B89759) isethionate's mode of action is significantly attributed to its ability to interfere with the synthesis of nucleic acids, a process vital for the growth and replication of parasites. This interference extends to DNA, RNA, and protein synthesis, ultimately leading to the parasite's demise. google.com

Inhibition of DNA Replication and Transcription Processes

A primary mechanism of phenamidine isethionate involves its interaction with parasitic DNA. The compound is believed to bind to the DNA of protozoan parasites, thereby disrupting the critical processes of replication and transcription. This binding is thought to occur preferentially at AT-rich regions of the DNA double helix's minor groove. semanticscholar.org Such interaction interferes with the normal structure and function of the nucleic acids, hindering the parasite's ability to replicate its genetic material. patsnap.com

Furthermore, some diamidine compounds are known to inhibit topoisomerases, which are enzymes essential for DNA replication and repair. patsnap.com By impeding these enzymes, the drug can cause errors and breaks in the DNA strands of the pathogen, leading to cell death. patsnap.com

Disruption of RNA Synthesis Mechanisms

The interference with DNA directly impacts the synthesis of RNA. google.com By binding to the DNA template, this compound obstructs the process of transcription, where genetic information is copied from DNA to RNA. This disruption prevents the formation of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), all of which are essential for protein synthesis. Some studies have noted that at increased concentrations, there is a depressing effect on RNA synthesis. veterinarypharmacon.com

Impact on Protein Synthesis Pathways

The disruption of both DNA and RNA synthesis cascades down to affect protein synthesis. google.com Without the proper synthesis and availability of mRNA, the blueprint for protein construction, the parasite's ability to produce essential proteins is severely hampered. patsnap.com This inhibition of protein synthesis is a critical consequence of the upstream effects on nucleic acid metabolism. karger.com

Disruption of Parasitic Energy Metabolism

In addition to disrupting nucleic acid synthesis, this compound targets the energy metabolism of parasites, further contributing to its lethal effects. This is primarily achieved by targeting mitochondrial functions.

Targeting of Mitochondrial Functions

The mitochondrion is a key organelle for energy production in parasites. nih.gov this compound disrupts the mitochondrial membrane potential of pathogens, which is crucial for the production of ATP, the main energy currency of the cell. patsnap.com This disruption leads to a depletion of energy and ultimately cell death. patsnap.com The loss of mitochondrial membrane potential can also trigger the release of factors that promote apoptosis, or programmed cell death. patsnap.com In some diamidine-resistant parasites, a decrease in numerous dehydrogenases and F1F0-ATPase in the mitochondria has been observed. semanticscholar.org

Perturbations in Fumarate (B1241708) Reduction and Oxidative Phosphorylation

Some anthelmintic drugs that interfere with parasite energy metabolism are known to inhibit fumarate reductase in the mitochondria. scribd.comgizmo.ai This enzyme is part of a unique anaerobic respiratory chain in some parasitic helminths, where the reduction of fumarate to succinate (B1194679) is a key step in ATP synthesis. niph.go.jp While direct evidence for phenamidine's effect on this specific pathway is not extensively detailed, the broader disruption of mitochondrial function suggests a potential impact on related energy-generating processes. Salicylanilides, another class of antiparasitic compounds, are known uncouplers of oxidative phosphorylation in mitochondria, preventing ATP synthesis. rsc.org This highlights the general vulnerability of parasitic energy metabolism to chemical disruption.

Table of Research Findings on this compound's Mechanism of Action:

| Mechanism Category | Specific Action | Affected Process | Organism Type |

| Nucleic Acid Synthesis Interference | Binds to protozoal DNA, particularly at AT-rich regions. semanticscholar.org | DNA Replication & Transcription. | Protozoan Parasites. |

| Inhibits synthesis of DNA, RNA, phospholipids, and proteins. google.com | Overall nucleic acid and protein metabolism. google.com | Protozoan Parasites. | |

| Energy Metabolism Disruption | Targets and disrupts mitochondrial functions. | Energy production (ATP synthesis). patsnap.com | Parasites. |

| Disrupts mitochondrial membrane potential. patsnap.com | Oxidative phosphorylation. patsnap.com | Pathogens. patsnap.com |

Modulation of Parasitic Ion Transport Systems

Evidence suggests that phenamidine modulates parasitic ion transport, leading to cellular dysfunction. The ability to alter ion transport is a known characteristic of the broader diamidine class of compounds, which have been shown to inhibit ion channels. mdpi.com While specific studies detailing the interaction of phenamidine with particular ion transporters in protozoa are limited, the general mechanism involves disrupting the carefully maintained ionic balance across the parasite's cellular membranes.

Molecular Interactions with Protozoan Cellular Targets

Phenamidine's efficacy is rooted in its direct interactions with essential macromolecules and enzymatic processes within the parasite.

Phenamidine, characteristic of aromatic diamidines, exhibits a strong binding affinity for nucleic acids, particularly DNA. cambridge.org Its primary molecular target is the minor groove of AT-rich DNA sequences. nih.gov This preferential binding is a cornerstone of its mechanism of action. A critical target within parasitic organisms is the kinetoplast DNA (kDNA), a unique network of circular DNA found inside the single large mitochondrion of kinetoplastids like Trypanosoma. cambridge.orgnih.gov The accumulation of diamidines in the kDNA is significantly higher than in the nuclear DNA, leading to targeted disruption of mitochondrial functions. oup.com This interaction can lead to the disorganization and eventual destruction of the kinetoplast, which is fatal to the parasite. oup.com

| Target Macromolecule | Binding Site/Region | Consequence of Binding |

| Protozoal DNA | AT-rich sequences in the minor groove | Disruption of DNA replication and transcription. |

| Kinetoplast DNA (kDNA) | Preferential binding and accumulation | Inhibition of kDNA replication, kinetoplast disorganization. cambridge.orgnih.govoup.com |

| Transfer RNA (tRNA) | Not specified | Potential inhibition of protein synthesis. researchgate.net |

This table summarizes the known binding affinities of phenamidine and related aromatic diamidines to parasitic macromolecules.

The binding of phenamidine to parasitic DNA directly leads to the inhibition of enzymes crucial for nucleic acid metabolism. The mechanism is believed to involve interference with the nuclear metabolism of the parasite, leading to a broad inhibition of DNA, RNA, and protein synthesis. drugbank.com

A key enzyme group targeted by phenamidine and other diamidines is the topoisomerases. These enzymes are vital for processes like DNA replication, transcription, and repair, as they manage the topological state of the DNA. Phenamidine is thought to inhibit topoisomerase II activity, which would prevent the enzyme from resolving DNA tangles and supercoils, ultimately halting replication. researchgate.netsci-hub.st Studies on the related compound diminazene (B1218545) have also shown inhibitory activity against topoisomerase I in Leishmania donovani. sci-hub.st This disruption of DNA-dependent enzymes is a direct result of the compound binding to the DNA substrate. sci-hub.st

| Target Enzyme/Process | Class of Compound | Observed Effect |

| DNA Synthesis | Phenamidine | Inhibition. |

| RNA Synthesis | Phenamidine | Inhibition. drugbank.com |

| Protein Synthesis | Phenamidine | Inhibition. drugbank.com |

| Topoisomerase II | Aromatic Diamidines | Inhibition of activity. researchgate.net |

| Topoisomerase I | Diminazene (related diamidine) | Inhibition of activity in Leishmania donovani. sci-hub.st |

This table outlines the enzymatic processes and specific enzymes inhibited by phenamidine and its analogs.

The entry of phenamidine into parasitic cells is a critical first step for its biological activity. While specific transporters for phenamidine have not been fully characterized, the uptake mechanisms for the closely related aromatic diamidine pentamidine (B1679287) have been studied in trypanosomes and leishmania, offering a likely model. The uptake is a carrier-mediated process, not simple diffusion. nih.govsemanticscholar.org

In Trypanosoma brucei, the P2 nucleoside transporter has been identified as being responsible for the uptake of diamidines. semanticscholar.org The accumulation of these drugs within the parasite is significantly driven by the mitochondrial membrane potential. nih.gov A high membrane potential facilitates the sequestration of the positively charged diamidine molecules within the mitochondrion, where they can then interact with the kDNA. nih.gov Resistance to diamidines in some parasites has been linked to a reduction in this mitochondrial membrane potential, which leads to decreased drug accumulation and exclusion of the drug from its primary target. nih.gov Therefore, it is understood that phenamidine is actively transported into the parasite and accumulates in the mitochondrion, a process dependent on specific transporters and the electrochemical gradient of the mitochondrial membrane.

Spectrum of Antiparasitic Research Activity

Research on Babesia Species

Phenamidine (B89759) has been evaluated for its activity against several species of Babesia, a genus of tick-borne parasites that infect the red blood cells of mammals, causing the disease babesiosis.

Babesia divergens is a primary cause of bovine babesiosis, or "redwater fever," in cattle in Europe and can also cause severe, and sometimes fatal, infections in immunocompromised humans. nih.gov Research has demonstrated the in vitro activity of phenamidine against B. divergens. One study reported that phenamidine exhibited significant inhibitory effects on human isolates of the parasite.

A comparative study assessed the effectiveness of phenamidine against various antimalarial agents on B. divergens isolates from humans. The findings indicated that phenamidine had a notable in vitro activity, with minimum inhibitory concentrations (MIC) varying between different isolates.

**Table 1: In Vitro Activity of Phenamidine Against Human Isolates of *Babesia divergens***

| Isolate Source | MIC (μ g/liter ) |

| Muenchen | 5.1 ± 1 |

| Taylor | 2.5 ± 0.4 |

| Le Mans | 2.2 ± 0.0 |

| Data sourced from a study on the in vitro efficacy of various compounds against B. divergens. |

Babesia gibsoni is a small piroplasm that causes canine babesiosis, a significant and sometimes severe disease in dogs worldwide. islandscholar.caijah.in Phenamidine isethionate has been identified as one of the drugs used in the treatment of B. gibsoni infections. islandscholar.canih.gov While it has shown efficacy, research indicates that like other available drugs, it may not completely eliminate the parasite, but rather reduces the severity of clinical signs. scispace.comsemanticscholar.orgresearchgate.net

Early research from 1970 investigated the use of this compound for treating B. gibsoni infections in dogs. nih.gov More recent studies have continued to list it among the therapeutic options, although often with the caveat that complete parasite elimination is challenging. semanticscholar.orgresearchgate.net Some research has also highlighted that phenamidine has demonstrated efficacy against B. gibsoni. allenpress.com

Babesia canis is another significant cause of canine babesiosis. Research has shown that large babesial species, specifically B. canis, exhibit high susceptibility to phenamidine therapy. researchgate.net Early studies by Lourie and Yorke in 1939 on Babesia canis infections in puppies showed that 4:4'-diamidino diphenyl ether, a related compound, was curative. tandfonline.com this compound has been noted as an effective anti-babesial drug against B. canis. ijah.inresearchgate.net

Babesia bigemina and Babesia bovis are major causative agents of bovine babesiosis, leading to significant economic losses in the cattle industry. tandfonline.comresearchgate.net Research conducted in 1947 demonstrated that this compound is remarkably specific in the treatment of B. bigemina infections in cattle. tandfonline.comnih.gov In these studies, the drug eliminated parasites from the blood within 48-72 hours, leading to rapid clinical recovery in most cases. tandfonline.com It was also noted that phenamidine did not show activity against co-infections with Theileria mutans or Anaplasma marginale. tandfonline.com

Furthermore, earlier reports from 1943 indicated favorable results with this compound in treating B. bovis infections in cattle in Northern Ireland. tandfonline.com

Table 2: Summary of Early Research on this compound for Babesia bigemina in Cattle

| Finding | Details | Reference |

| Parasite Clearance | Parasites eliminated from the blood within 48-72 hours. | tandfonline.com |

| Clinical Outcome | Rapid clinical recovery observed in treated animals. | tandfonline.com |

| Specificity | Highly specific against B. bigemina. | tandfonline.com |

| Ineffectiveness | No effect observed on concurrent Theileria mutans or Anaplasma marginale infections. | tandfonline.com |

Research on Trypanosoma Species

Trypanosoma brucei is the causative agent of Human African Trypanosomiasis (HAT), also known as sleeping sickness, a vector-borne parasitic disease transmitted by the tsetse fly. nih.govfrontiersin.org The disease has two subspecies that infect humans: T. b. gambiense and T. b. rhodesiense. nih.gov

The development of pentamidine (B1679287), a related aromatic diamidine, stemmed from research into compounds with trypanocidal properties. nih.gov Pentamidine isethionate is effective against the first stage of T. b. gambiense infections. nih.govmedscape.com Its mechanism of action is believed to involve interference with the parasite's nuclear metabolism by inhibiting DNA and protein synthesis. While pentamidine is a key drug for early-stage HAT, it does not effectively cross the blood-brain barrier, limiting its use in the late, neurological stage of the disease. medscape.com

Investigations into Trypanosoma vivax (Cattle Models)

Research in veterinary medicine has demonstrated the therapeutic potential of this compound in managing trypanosomiasis in livestock. A notable study conducted on cattle experimentally infected with Trypanosoma vivax showed that phenamidine significantly reduced the levels of parasitemia within 48 hours of administration. The animals treated with the compound also exhibited an improvement in clinical signs when compared to the untreated control group, highlighting its efficacy as a potential therapeutic agent for bovine trypanosomiasis.

Research on Crithidia oncopelti

Direct research specifically investigating the effects of this compound on the protozoan Crithidia oncopelti is not extensively documented in available literature. However, studies on closely related aromatic diamidine compounds, such as pentamidine, have utilized C. oncopelti as a model organism. In vitro studies with this protozoan have indicated that pentamidine interferes with nuclear metabolism, resulting in the inhibition of DNA, RNA, phospholipid, and protein synthesis. google.comdrugbank.com This mechanism of action, which involves disrupting the synthesis of essential macromolecules, is believed to be a characteristic feature of many diamidine compounds.

Investigations into Other Protozoan Systems

This compound has been a subject of research for its activity against a variety of other protozoan parasites, particularly within the genus Babesia and Leishmania.

Its primary application in veterinary science has been in the treatment of babesiosis, a tick-borne disease affecting dogs, horses, and cattle. wikipedia.org Early research from 1947 investigated its use against Babesia bigemina infections in cattle, demonstrating that the drug could eliminate parasites from the blood within 48 to 72 hours and lead to rapid clinical recovery. tandfonline.com The study established this compound as a highly specific agent for this infection. tandfonline.com

Further studies have confirmed its action against other Babesia species. In experimental infections of Babesia gibsoni in dogs, this compound was one of two compounds that demonstrated positive effects by reducing mortality and the percentage of parasitemia. avma.org Research has also shown its efficacy against Babesia canis. cabidigitallibrary.org In vitro testing against human isolates of Babesia divergens indicated significant activity, with a minimum inhibitory concentration (MIC) as low as 2.2 μ g/liter for one isolate. The general mechanism of action against Babesia is thought to be the interference with the parasite's nuclear metabolism.

Investigations have also explored phenamidine's efficacy against Leishmania. It is listed among the aromatic diamidine compounds that have been researched for the treatment of leishmanial diseases. semanticscholar.org One study in humans with visceral leishmaniasis (kala-azar), caused by Leishmania donovani, reported a clinical cure rate of 86%.

Interactive Data Table: In Vitro Activity of Phenamidine Against Babesia divergens Isolates

| Isolate Source | Minimum Inhibitory Concentration (MIC) in μ g/liter (Mean ± SD) |

| Muenchen | 5.1 ± 1.0 |

| Taylor | 2.5 ± 0.4 |

| Le Mans | 2.2 ± 0.0 |

Preclinical Research Methodologies and Models

In Vitro Efficacy Assays

In vitro assays are fundamental in the preclinical assessment of potential therapeutic agents. For phenamidine (B89759) isethionate, these assays have been crucial in determining its activity against specific parasites, particularly Babesia species.

Tritiated Hypoxanthine (B114508) Incorporation Assays

The tritiated hypoxanthine incorporation assay is a widely used method to assess the viability and proliferation of intraerythrocytic parasites like Plasmodium and Babesia. plos.orgfrontiersin.org This assay measures the incorporation of radiolabeled hypoxanthine, a purine (B94841) precursor, into the parasite's nucleic acids. plos.orgfrontiersin.org Inhibition of this incorporation is indicative of the compound's anti-parasitic activity.

In studies evaluating phenamidine isethionate, this assay was employed to determine its efficacy against Babesia divergens isolates. nih.govasm.org The assay quantifies the level of radioactivity in parasite-infected red blood cells after exposure to the compound, providing a measure of parasite growth inhibition. plos.org This method is considered a reference standard in many well-equipped laboratories for assessing drug sensitivity. frontiersin.org

Minimum Inhibitory Concentration (MIC50) Determinations

The Minimum Inhibitory Concentration (MIC50) is a key metric derived from in vitro assays, representing the concentration of a drug that inhibits 50% of the parasite's growth or metabolic activity. nih.gov This value is instrumental in comparing the potency of different compounds.

For this compound, MIC50 values have been determined against various parasites. For instance, in studies on Babesia divergens, the MIC50 was calculated based on the results of the tritiated hypoxanthine incorporation assay. nih.govasm.org One study reported a MIC50 of 2.2 μ g/liter for this compound against human isolates of B. divergens. Research has shown that the combination of this compound with oxomemazine (B1678065) chlorhydrate exhibited high in vitro activity against B. divergens. nih.govasm.org

**Table 1: In Vitro Activity of this compound against *Babesia divergens***

| Parasite Isolate | Compound | MIC50 (µg/L) |

|---|---|---|

| Human Isolate | This compound | 2.2 |

| Bovine Isolates | Phenamidine + Oxomemazine | Data not specified |

Parasite Growth Inhibition Assays

Parasite growth inhibition assays are a direct measure of a compound's ability to suppress parasite proliferation. These assays can be performed in various formats, including 96-well plates, and are used to characterize the growth phenotypes of parasites. plos.org They are essential for identifying compounds that interfere with critical stages of the parasite life cycle, such as invasion and egress from host cells. nih.gov

This compound has been shown to inhibit the growth of protozoan parasites by interfering with their nucleic acid synthesis, which in turn halts their replication. While specific details of parasite growth inhibition assays exclusively for this compound are not extensively documented in the provided results, its known mechanism of action aligns with the objectives of such assays. The compound's efficacy against large Babesia species, like B. canis, suggests a significant growth-inhibitory effect. typeset.io

Development and Utilization of Cell Culture Models

Cell culture models are indispensable tools for studying the complex interactions between parasites and their host cells. These models allow for the controlled investigation of parasite biology, including propagation, development, and host-cell manipulation. nih.govnih.gov

Co-culture Systems for Host-Parasite Interaction Studies

Co-culture systems, which involve growing host cells and parasites together, are critical for studying the intricate dynamics of host-parasite interactions. nih.govawi.de These systems allow researchers to investigate how parasites invade, replicate within, and egress from host cells, as well as how they manipulate host cell functions to their advantage. nih.gov The development of microphysiological systems (MPS) and organ-on-a-chip models represents a significant advancement, offering a more accurate in vivo-like environment to study these interactions. researchgate.net

The study of this compound's effects on parasites inherently involves understanding its impact within the context of the host cell. While the provided information does not detail specific co-culture systems used in this compound research, the compound's mechanism of action, which involves interfering with the parasite's nuclear metabolism within the host cell, underscores the importance of such models. These systems are essential for elucidating the full scope of the compound's anti-parasitic activity.

Ex Vivo Systems for Parasite-Host Interactions

Ex vivo systems, which involve experiments on tissues or cells outside the organism in a controlled environment, are crucial for studying the direct effects of compounds on parasites and their interactions with host cells. While specific ex vivo studies focusing exclusively on this compound are not extensively detailed in the available literature, the methodologies employed for similar antiprotozoal agents provide a framework for its evaluation. These systems often utilize parasite cultures to assess drug susceptibility. For instance, in vitro cultivation of Babesia gibsoni in canine erythrocytes and Babesia divergens in bovine or human red blood cells has been established. researchgate.netdntb.gov.uaasm.org Such culture systems are instrumental for determining the inhibitory concentrations of drugs. dntb.gov.ua

The process typically involves collecting infected erythrocytes from an animal model, such as a dog for B. gibsoni, and maintaining the parasites in a specialized culture medium supplemented with serum under specific atmospheric conditions (e.g., 5% CO2, 2% O2, 93% N2 at 37°C). researchgate.net The efficacy of a drug is then evaluated by measuring the inhibition of parasite growth, often using techniques like SYBR green I-based fluorescence assays or microscopic examination of Giemsa-stained blood smears. researchgate.net These ex vivo models allow for the direct assessment of a compound's activity against the parasite, independent of the host's metabolic and immune responses.

In Vivo Animal Model Systems

In vivo animal models are indispensable for evaluating the efficacy of antiparasitic compounds like this compound in a whole-organism context, which includes host metabolism, drug distribution, and immune responses.

Rodent Models for Protozoal Infection Studies

Rodent models, particularly mice, are frequently used in the initial stages of in vivo testing for antiprotozoal drugs due to their cost-effectiveness and ease of handling. For instance, BALB/c mice infected with Babesia rodhaini serve as a common model for babesiosis research. researchgate.net In such models, researchers can evaluate the efficacy of a compound by monitoring key parameters like parasitemia levels (the percentage of infected red blood cells) and hematocrit values. While specific studies detailing the use of this compound in rodent models for protozoal infections are not prevalent in the reviewed literature, the established models for testing other anti-babesial drugs, such as naphthoquine (B1241046) phosphate (B84403), demonstrate the utility of this approach. researchgate.net These models are crucial for preliminary efficacy screening before moving to larger animal models.

Canine Models for Babesiosis Research

Canine models are highly relevant for babesiosis research, as dogs are natural hosts for several Babesia species, including Babesia canis and Babesia gibsoni. ijah.inresearchgate.net this compound has been historically used and studied in dogs for the treatment of babesiosis. nih.govjst.go.jpscispace.com Research in canine models involves experimentally infecting dogs with specific Babesia strains and then administering the test compound. jst.go.jp

Clinical observations and laboratory parameters are monitored to assess treatment efficacy. Key indicators include the resolution of clinical signs such as fever, anemia, and lethargy, as well as a reduction in parasitemia. ijah.injst.go.jp Studies have shown that this compound is effective against large Babesia species like B. canis. ijah.inresearchgate.net However, some research suggests that achieving a complete cure for B. gibsoni infections with chemotherapeutic agents, including this compound, can be challenging. researchgate.net

Table 1: Canine Babesiosis Research Findings with this compound

| Babesia Species | Efficacy of this compound | Reference |

| Babesia canis | Reported to be effective. | ijah.inresearchgate.netscispace.com |

| Babesia gibsoni | Effective in treating clinical signs, but complete parasite elimination can be difficult. | researchgate.netnih.govjst.go.jp |

Bovine Models for Babesiosis and Trypanosomiasis Research

Bovine models are critical for studying diseases of significant economic impact in the livestock industry, such as babesiosis and trypanosomiasis. nih.govnih.gov Cattle are the natural hosts for parasites like Babesia bovis, Babesia bigemina, and various Trypanosoma species. nih.govnih.gov

This compound has been evaluated in cattle for its efficacy against these parasites. For example, studies have compared its effectiveness to other drugs like amicarbalide (B1665353) isethionate for treating B. bigemina infections. kalro.orgkalro.org In research on bovine trypanosomiasis caused by Trypanosoma vivax, phenamidine demonstrated a significant reduction in parasitemia levels within 48 hours of administration, leading to improved clinical signs in the treated animals compared to untreated controls.

Table 2: Bovine Model Research with Phenamidine

| Disease | Parasite | Key Findings | Reference |

| Babesiosis | Babesia bigemina | This compound has been used for treatment, with comparisons made to other babesicides. | kalro.orgkalro.org |

| Trypanosomiasis | Trypanosoma vivax | Significantly reduced parasitemia levels within 48 hours post-administration. |

Methodological Considerations for Animal Model Design

The design of animal models for preclinical research is critical for obtaining reliable and reproducible data. Several factors must be carefully considered. medsci.orgnih.govnih.gov

Choice of Animal Model: The selection of the animal species should be based on its relevance as a natural host or its ability to mimic the human or target animal disease. For instance, canine and bovine models are directly relevant for veterinary applications of phenamidine.

Parasite Strain: Different strains of a parasite can exhibit varying levels of virulence and drug susceptibility. Therefore, the choice of parasite strain is a crucial variable that can influence the outcome of a study.

Ethical Considerations: All animal studies must adhere to strict ethical guidelines and receive approval from an Institutional Animal Care and Use Committee (IACUC) to ensure the welfare of the animals.

Standardization of Protocols: To ensure the reproducibility and comparability of results across different studies, it is important to standardize experimental protocols, including the method of infection, drug administration route, and outcome assessment parameters. medsci.org The lack of standardized methodologies can make it difficult to compare findings from different studies. nih.govnih.gov

Control Groups: The inclusion of appropriate control groups, such as untreated infected animals and uninfected treated animals, is essential for accurately evaluating the efficacy and potential toxicity of the compound under investigation.

Biomarker Development for Efficacy Assessment in Preclinical Models

Biomarkers are essential for objectively assessing the efficacy of a drug in preclinical models. In the context of parasitic infections, several types of biomarkers are utilized.

Parasitemia: The direct measurement of the parasite load in the blood is a primary biomarker for efficacy. This can be quantified through microscopic examination of blood smears or by using more sensitive molecular techniques like quantitative polymerase chain reaction (qPCR). researchgate.netumn.edu

Hematological Parameters: Changes in hematological values, such as hematocrit, hemoglobin levels, and red blood cell counts, are important indirect biomarkers of disease severity and treatment response, particularly in hemolytic diseases like babesiosis. researchgate.net

Host Immune Response: Monitoring the host's immune response, such as the levels of specific antibodies (e.g., IgG) against the parasite, can provide insights into the host's ability to control the infection following treatment. jst.go.jp For example, in dogs infected with B. gibsoni, levels of anti-erythrocyte membrane antibodies have been studied. ijah.in

Cytokines and Inflammatory Markers: The measurement of cytokines and other inflammatory mediators can serve as biomarkers for the systemic inflammatory response associated with parasitic infections and its modulation by treatment. ijah.inscispace.com

The development and validation of reliable biomarkers are crucial for making informed decisions about the potential of a drug candidate during the preclinical development phase. mdpi.com

Resistance Mechanisms and Countermeasures Research

Strategies for Overcoming Resistance

Exploration of Novel Analogs with Modified Resistance Profiles

The emergence of drug-resistant protozoan strains has necessitated the exploration of novel analogs of existing therapeutic agents, including phenamidine (B89759). Research efforts have focused on synthesizing and evaluating new diamidine compounds with modified chemical structures to overcome resistance mechanisms. nih.govresearchgate.net These mechanisms in parasites like Trypanosoma and Babesia often involve decreased drug uptake due to mutations in transport proteins. semanticscholar.org

Aromatic diamidines, the class to which phenamidine belongs, are known for their ability to bind to the AT-rich regions of DNA, interfering with nucleic acid synthesis and leading to parasite death. nih.gov However, resistance can develop, limiting their effectiveness. semanticscholar.org The development of novel analogs aims to circumvent these resistance pathways. For instance, structural modifications to the core of diamidine compounds can alter their binding affinity and transport characteristics, potentially restoring efficacy against resistant strains. nih.gov

Several novel diamidine analogs have shown promise in preclinical studies. For example, compounds such as DB75 (furamidine) and DB820 have demonstrated greater potency and reduced toxicity compared to pentamidine (B1679287), a related diamidine, in murine models of trypanosomiasis. researchgate.netsemanticscholar.org While not direct analogs of phenamidine, the principles behind their development—modifying the linker and aromatic groups—are applicable to creating new phenamidine derivatives. nih.gov The goal is to design molecules that are not recognized by the efflux pumps or mutated transporters responsible for resistance, or that have alternative intracellular targets. semanticscholar.orgnih.gov

The table below presents a selection of diamidine compounds and their status in research against parasitic infections, illustrating the ongoing efforts to develop more effective treatments.

| Compound | Class | Status/Key Findings | Citations |

| Phenamidine | Aromatic Diamidine | Used in veterinary medicine for babesiosis; resistance has been documented. wikipedia.org | wikipedia.org |

| Pentamidine | Aromatic Diamidine | Used for human African trypanosomiasis and other protozoal infections; resistance is a growing concern. researchgate.netfunaab.edu.ng | researchgate.netfunaab.edu.ng |

| DB75 (Furamidine) | Diphenyl Furan Diamidine | Active metabolite of the prodrug DB289; showed promise in clinical trials for human African trypanosomiasis but was halted due to toxicity. nih.govresearchgate.net | nih.govresearchgate.net |

| DB820 | Aromatic Diamidine Analog | Demonstrated higher potency and lower toxicity than pentamidine in animal models of trypanosomiasis. semanticscholar.org | semanticscholar.org |

| Amicarbalide (B1665353) | Aromatic Diamidine | Used for treating Babesia infections; part of the diamidine class of drugs that interfere with nucleic acid metabolism. google.comveteriankey.com | google.comveteriankey.com |

In Vitro and In Vivo Screening for Synergistic Drug Combinations

In addition to developing new analogs, researchers are actively investigating synergistic drug combinations to enhance the efficacy of phenamidine and other diamidines, as well as to combat resistance. nih.gov The rationale behind this approach is that combining drugs with different mechanisms of action can produce a greater therapeutic effect than either drug used alone, and may also slow the development of resistance. nih.gov

In vitro studies are crucial for the initial screening of potential drug combinations. For example, one study evaluated the in vitro susceptibility of Babesia divergens isolates to various drugs. asm.org The results showed that a combination of phenamidine isethionate and oxomemazine (B1678065) chlorhydrate was more active than imidocarb (B33436), another common treatment for babesiosis. asm.org Such studies help to identify promising combinations that can then be further evaluated in animal models.

In vivo studies in animal models provide the next critical step in evaluating the efficacy and safety of drug combinations. nih.gov While specific in vivo studies on synergistic combinations involving phenamidine are not extensively detailed in the provided results, the principles of such research are well-established. For instance, the combination of atovaquone (B601224) and azithromycin (B1666446) has been investigated for the treatment of Babesia gibsoni infections, highlighting the clinical interest in combination therapies for protozoal diseases. researchgate.net

Furthermore, research into the synergistic effects of pentamidine, a structurally related diamidine, with other compounds offers insights into potential strategies for phenamidine. Studies have shown that pentamidine can act synergistically with other drugs, such as chlorpromazine, in inhibiting the growth of cancer cells, a field where drug resistance is also a major challenge. google.com Another study reported that combining pentamidine with antibiotics like erythromycin, rifampicin, and novobiocin (B609625) can enhance the disruption of the cell membranes of Gram-negative bacteria, including drug-resistant strains. nih.gov These findings suggest that similar synergistic approaches could be explored for phenamidine to enhance its antiprotozoal activity and overcome resistance.

The table below summarizes key findings from studies on drug combinations involving diamidines.

| Drug Combination | Target Organism/Disease | Key Findings | Citations |

| This compound + Oxomemazine chlorhydrate | Babesia divergens | More active in vitro than imidocarb. asm.org | asm.org |

| Pentamidine + Chlorpromazine | Cancer Cells | Exhibits substantial antiproliferative activity against cancer cells. google.com | google.com |

| Pentamidine + Various Antibiotics (e.g., erythromycin, rifampicin) | Gram-negative Bacteria | Potentiates the disruption of the bacterial membrane. nih.gov | nih.gov |

| Atovaquone + Azithromycin | Babesia gibsoni | A combination therapy investigated for canine babesiosis. researchgate.net | researchgate.net |

Structural Biology and Structure Activity Relationships Sar

Chemical Class and Core Structure Analysis of Amidines

Phenamidine (B89759) belongs to the aromatic diamidine subclass, a group of compounds characterized by two amidine (-C(NH)NH2) groups linked by an aromatic framework. In the case of phenamidine, this framework consists of a diphenyl ether backbone. This core structure is pivotal to the biological activity of diamidines, which are known to interact with nucleic acids, particularly DNA. nih.gov

The amidine functional groups are highly basic and are typically protonated at physiological pH, carrying a positive charge. This cationic nature is crucial for their interaction with the negatively charged phosphate (B84403) backbone of DNA. The general mechanism of action for many diamidines involves binding to the minor groove of DNA, with a preference for AT-rich sequences. nih.gov This binding can interfere with DNA replication and transcription, ultimately leading to the inhibition of cellular processes.

The structural flexibility of the linker connecting the two amidine groups plays a significant role in determining the binding affinity and sequence specificity. Variations in the linker, such as its length and the type of aromatic system, can influence how the molecule fits within the DNA minor groove and interacts with the surrounding base pairs. nih.gov

Influence of the Isethionate Salt on Biological Properties

Phenamidine is formulated as an isethionate salt, which is the salt of isethionic acid (2-hydroxyethanesulfonic acid). nih.gov The choice of a salt form for a drug is a critical aspect of pharmaceutical development, as it can significantly impact its physicochemical and biological properties. nih.gov

Comparative Structure-Activity Relationship Studies with Related Diamidines (e.g., Pentamidine)

The structure-activity relationships (SAR) of diamidines have been extensively studied to understand how modifications to their chemical structure affect their biological activity. A prominent example for comparison is pentamidine (B1679287), another aromatic diamidine used in medicine. nih.govmalariaworld.org

| Feature | Phenamidine | Pentamidine | Stilbamidine |

| Linker | Diphenyl ether | Pentane (B18724) chain | Stilbene (B7821643) |

| Flexibility | Relatively rigid | More flexible | Relatively rigid |

| Key Structural Difference | Ether linkage | Aliphatic chain | Ethene bridge |

Data derived from multiple sources. nih.gov

The key structural difference between phenamidine and pentamidine lies in the linker connecting the two benzamidine (B55565) moieties. Phenamidine has a diphenyl ether linker, which is more rigid than the flexible pentane chain of pentamidine. This difference in flexibility can affect how the molecules conform to the DNA minor groove, potentially influencing their binding affinity and sequence selectivity.

Stilbamidine, another related diamidine, possesses a stilbene linker, which introduces a double bond and a more planar, rigid structure compared to pentamidine. SAR studies have shown that the nature of this linker is a critical determinant of the molecule's biological activity and toxicity profile. For instance, the flexible chain of pentamidine is thought to contribute to its broader spectrum of activity, while the specific linkers in other diamidines may confer selectivity for certain parasitic targets. nih.govmalariaworld.org Research has explored how modifications to the linker and the terminal amidine groups can modulate the antiparasitic efficacy and reduce off-target effects. nih.gov

Computational and Biophysical Approaches for Target Interaction Analysis

To gain a deeper understanding of how diamidines like phenamidine interact with their biological targets at a molecular level, researchers employ computational and biophysical techniques. nih.govacs.org

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, such as DNA or a protein. researchgate.netentomoljournal.com For diamidines, docking studies can simulate their binding within the DNA minor groove, identifying key hydrogen bonds and van der Waals interactions between the ligand and the DNA base pairs. rsc.org These simulations help to rationalize the observed sequence specificity and binding affinities. nih.govnih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex over time. nih.govpku.edu.cn MD simulations can reveal the conformational changes that both the ligand and the target molecule undergo upon binding, as well as the role of solvent molecules, such as water, in mediating these interactions. nih.govresearchgate.net For diamidines, MD simulations have been instrumental in understanding the flexibility of the linker and its influence on the stability of the DNA-ligand complex. These computational approaches are valuable tools in the rational design of new diamidine derivatives with improved therapeutic properties. acs.org

Spectroscopic and Crystallographic Studies (Theoretical Framework)

The elucidation of the three-dimensional structure and electronic properties of phenamidine isethionate is crucial for understanding its biological activity and for the rational design of new derivatives. Spectroscopic and crystallographic techniques, underpinned by theoretical frameworks, provide the necessary tools for this detailed molecular characterization.

Theoretical Basis of Spectroscopic Analysis

Spectroscopic methods probe the interaction of electromagnetic radiation with matter, providing information about molecular structure, bonding, and dynamics. For a molecule like this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are particularly valuable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The theoretical foundation of NMR lies in the quantum mechanical property of nuclear spin. Atomic nuclei with non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in an external magnetic field, their spins align either with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce transitions between these energy levels. The precise frequency required for this transition, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus.

In the context of this compound, ¹H and ¹³C NMR spectra would provide a detailed map of the carbon and hydrogen atoms within the molecule. For instance, the chemical shifts of the aromatic protons can confirm the substitution pattern on the benzene (B151609) rings, while the signals from the amidine groups (-C(=NH)NH₂) and the ether linkage (-O-) would appear in characteristic regions of the spectrum. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the molecular structure. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule absorbs infrared radiation, it can be excited to a higher vibrational state. The frequencies of absorbed radiation correspond to the natural vibrational frequencies of the bonds within the molecule.

For this compound, the IR spectrum would exhibit characteristic absorption bands for various functional groups. For example, the N-H stretching vibrations of the amidine groups would appear in the range of 3300-3500 cm⁻¹. The C=N stretching of the amidine group and the C-O-C stretching of the ether linkage would also have distinct absorption frequencies. The presence of the isethionate counter-ion would be confirmed by strong absorptions corresponding to the S=O and S-O stretching vibrations of the sulfonate group.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. In a typical experiment, the molecule is ionized, and the resulting ions are separated based on their m/z values. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, allowing for the determination of the molecular formula.

For this compound, electrospray ionization (ESI) would be a suitable technique, as it is a soft ionization method that can produce intact molecular ions of the phenamidine cation and the isethionate anion. niph.go.jp The fragmentation pattern observed in the mass spectrum can provide further structural information.

Theoretical Basis of Crystallographic Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The theoretical basis for this method lies in the diffraction of X-rays by the electrons in a crystal lattice. When a beam of X-rays is directed at a crystal, the electrons scatter the X-rays in a specific pattern of spots, known as a diffraction pattern.

The positions and intensities of these diffracted spots are related to the arrangement of atoms within the crystal unit cell by Bragg's Law (nλ = 2d sinθ). By analyzing the diffraction pattern, it is possible to calculate an electron density map of the molecule. Fitting the known atoms of phenamidine and isethionate into this electron density map allows for the determination of bond lengths, bond angles, and torsion angles with high precision.

A crystallographic study of this compound would reveal:

The conformation of the flexible ether linkage connecting the two phenyl rings.

The geometry of the amidine groups and their planarity.

The combination of spectroscopic and crystallographic data, interpreted through their respective theoretical frameworks, provides a comprehensive understanding of the molecular structure of this compound. This knowledge is fundamental to elucidating its structure-activity relationships. ethernet.edu.et

Interactive Data Table: Computed Properties of this compound nih.gov

| Property | Value |

| Molecular Formula | C₁₈H₂₆N₄O₉S₂ |

| Molecular Weight | 506.6 g/mol |

| Exact Mass | 506.11412077 Da |

| Topological Polar Surface Area | 275 Ų |

| Heavy Atom Count | 33 |

| Formal Charge | 0 |

| Complexity | 413 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 0 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 3 |

Synthetic Biology and Chemical Derivatization Research

Synthetic Routes and Methodologies for Phenamidine (B89759) Isethionate

The synthesis of phenamidine, chemically known as 4,4'-oxydibenzamidine, can be achieved through various chemical routes. A prevalent method involves the use of 4,4'-oxydianiline (B41483) as a starting material. This is then reacted with cyanogen (B1215507) bromide, followed by hydrolysis to yield the final phenamidine product. The reaction is typically carried out in a solvent such as ethanol (B145695) at a temperature range of 50-60°C. For industrial-scale production, this synthesis is adapted for high-pressure reactors and continuous flow systems to maximize efficiency and purity.

The isethionate salt of phenamidine is prepared to enhance the compound's solubility, particularly for administration in research and veterinary applications. Isethionic acid (2-hydroxyethanesulfonic acid) is reacted with the phenamidine base to form the more soluble salt.

Alternative synthetic strategies for amidines, which can be applied to phenamidine, include the Pinner reaction and biocatalytic methods. The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt. wikipedia.orgsynarchive.comnrochemistry.comorganic-chemistry.orgnumberanalytics.com This intermediate can then be reacted with ammonia (B1221849) or an amine to produce the corresponding amidine. wikipedia.orgsynarchive.comnrochemistry.comorganic-chemistry.org This method is advantageous as it often proceeds under mild conditions.

More recently, biocatalytic methods have been explored as a greener alternative for amidine synthesis. These methods utilize enzymes or whole-cell systems to carry out the desired chemical transformations. For instance, a novel biocatalytic method for the synthesis of N-unsubstituted amidines involves the chemoselective reduction of an amidoxime (B1450833) moiety using whole cells from common vegetables. nih.govresearchgate.netresearchgate.net This approach has been successfully applied to the preparative synthesis of phenamidine, offering high yields in an aqueous medium at ambient temperature and pressure. nih.govresearchgate.net This sustainable method avoids the use of metal catalysts, which is a significant advantage in pharmaceutical synthesis. nih.govresearchgate.net

| Synthetic Method | Key Reagents/Conditions | Advantages |

| From 4,4'-oxydianiline | 4,4'-oxydianiline, cyanogen bromide, hydrolysis, ethanol, 50-60°C | Established and scalable for industrial production. |

| Pinner Reaction | Nitrile, alcohol, strong acid (e.g., HCl), followed by ammonia/amine | Mild reaction conditions, versatile for various amidine syntheses. wikipedia.orgsynarchive.comnrochemistry.comorganic-chemistry.org |

| Biocatalytic Reduction | Amidoxime precursor, whole cells from vegetables, aqueous medium, ambient temperature | Environmentally friendly, high chemoselectivity, avoids metal catalysts. nih.govresearchgate.net |

Exploration of Novel Amidines and Phenamidine Analogs

The development of novel amidines and phenamidine analogs is driven by the need to enhance antiparasitic efficacy and improve selectivity, thereby reducing potential side effects. nih.gov Research in this area leverages structure-activity relationship (SAR) studies to guide the design of new compounds.

The core structure of aromatic diamidines, like phenamidine, consists of two amidine groups connected by a central linker. The structural flexibility of this linker and the aromatic rings provides a scaffold for modification to optimize pharmacological properties. Early research in the 20th century on diamidines, such as pentamidine (B1679287), laid the groundwork for the development of phenamidine and other analogs with improved characteristics.

The synthesis of novel analogs often involves modifying the central linker or the terminal aromatic rings. For example, replacing the central inert carbon chain with an aromatic structure of similar molecular weight has been shown to improve antiprotozoal efficacy. nih.gov The introduction of different heterocyclic rings or altering the substitution pattern on the existing phenyl groups can significantly impact the biological activity of the resulting compounds.

A key strategy in designing more potent antiparasitic agents is to enhance their ability to bind to the parasite's DNA, a primary target for this class of drugs. Aromatic diamidines are known to bind to the minor groove of DNA, particularly at AT-rich regions, which interferes with DNA replication and transcription, ultimately leading to parasite death. semanticscholar.org Modifications that improve this binding affinity are therefore a major focus of research.

A significant challenge in the development of antiparasitic drugs is achieving selectivity for the parasite over the host's cells. Modifications to the phenamidine structure are explored to enhance this selectivity. This can be achieved by designing analogs that are preferentially taken up by the parasite or that specifically target parasite-specific enzymes or cellular structures.

For instance, the ether linkage in phenamidine contributes to its enhanced stability compared to earlier diamidines like stilbamidine. Further modifications to this linker can influence the compound's pharmacokinetic properties, potentially leading to better targeting of the parasite and reduced host toxicity.

Research models, including in vitro cultures of parasites and in vivo animal models, are crucial for evaluating the selectivity of new phenamidine analogs. These models allow for the determination of the therapeutic index, which is the ratio of the toxic dose to the therapeutic dose, providing a measure of the drug's safety. While specific examples of phenamidine analogs designed for improved selectivity in research models are not extensively detailed in the public domain, the general principles of drug design suggest that modifications leading to altered charge distribution, lipophilicity, and steric properties are key areas of investigation.

Chemical Reactions and Reactivity Studies

The chemical reactivity of phenamidine is primarily centered around its amidine functional groups. These groups can participate in various reactions, including oxidation and reduction, which are important to understand for the compound's stability, metabolism, and potential interactions.

Phenamidine can undergo oxidation to form the corresponding oxides. Common oxidizing agents that can facilitate this transformation include potassium permanganate (B83412) and hydrogen peroxide. The oxidation of the amidine group can lead to a change in the electronic properties and biological activity of the molecule. The ether linkage within the phenamidine structure is generally stable, but under harsh oxidative conditions, degradation of the molecule could occur. Understanding the oxidation pathways is crucial for determining the chemical stability of phenamidine and its formulations, as well as for identifying potential degradation products that may form during storage or metabolism.

The amidine groups of phenamidine can be reduced to their corresponding amine derivatives. This reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The conversion of the amidine to an amine group significantly alters the basicity and hydrogen bonding capabilities of the molecule, which would in turn affect its biological activity and interaction with its target sites. The study of reduction processes is relevant for understanding the metabolic fate of phenamidine in biological systems, as enzymatic reduction could be a pathway for its biotransformation.

Nucleophilic Substitution Reactions

In the fields of synthetic biology and medicinal chemistry, nucleophilic substitution reactions are a cornerstone for the chemical derivatization of therapeutic agents. This class of reactions involves an electron-rich chemical species (a nucleophile) selectively bonding with or attacking an electron-deficient part of another molecule (the electrophile), resulting in the displacement of a leaving group. For aromatic diamidines such as phenamidine, the amidine functional groups represent key sites for such chemical modifications. nih.gov The goal of derivatization is often to create analogues or derivatives with improved physicochemical properties, such as altered reactivity or enhanced hydrophilicity. google.com

The unique structure of phenamidine, featuring two amidine moieties, allows it to participate in various organic reactions valuable for synthetic chemistry. While specific research detailing nucleophilic substitution on phenamidine itself is limited in publicly available literature, the principles of these reactions are widely applied to similar molecules to generate novel compounds. For instance, the synthesis of other complex heterocyclic compounds can involve base-initiated nucleophilic substitution at a carbonyl group, a fundamental reaction in forming new molecular backbones. ethernet.edu.et

In a broader context, the principles of nucleophilic reactions are utilized in creating advanced drug delivery systems. Crosslinked polymer compositions can be formed when a component with multiple nucleophilic groups covalently bonds with a component having multiple electrophilic groups. google.com This creates a three-dimensional matrix capable of carrying and delivering a drug. google.com Such strategies highlight how fundamental chemical reactions are leveraged to advance therapeutic applications.

The table below outlines potential strategies for modifying compounds like phenamidine using nucleophilic substitution, based on general practices in medicinal chemistry.

| Reaction Strategy | Potential Nucleophile | Potential Electrophilic Site on a Precursor | Goal of Derivatization |

| N-Alkylation | Amine, Alcohol | Alkyl Halide | Modify solubility and lipophilicity. |

| Acylation | Amine | Acyl Chloride | Introduce new functional groups for further modification. |

| Ring Opening | Amino groups | Epoxides, Aziridines | Create more complex, larger molecules with potentially new biological targets. google.com |

| Polymer Conjugation | Thiol, Amino groups on the drug | Activated polymers (e.g., PEG derivatives) | Improve pharmacokinetic properties, such as extending half-life. google.com |

Formulation Research for Enhanced Preclinical Efficacy

Formulation research for aromatic diamidines, including phenamidine and the closely related pentamidine, is critical for overcoming inherent challenges that can limit their preclinical and therapeutic potential. nih.govresearchgate.net Compounds in this class often exhibit poor gastrointestinal absorption due to their high polarity, necessitating parenteral administration. nih.gov Furthermore, conventional administration can be associated with undesirable effects, which has driven the development of advanced drug delivery systems to improve the pharmacokinetic profile and enhance efficacy while reducing toxicity. nih.govresearchgate.net

The primary strategies in modern formulation research focus on nanocarrier-based drug delivery systems. nih.govresearchgate.net These systems encapsulate the active pharmaceutical ingredient, offering benefits such as improved bioavailability, site-targeting capabilities, and controlled or sustained drug release. nih.govresearchgate.net For pentamidine, which shares structural and pharmacological properties with phenamidine, several nanocarrier platforms have been investigated to enhance its therapeutic index. nih.govresearchgate.netresearchgate.net These innovative approaches aim to reduce the required dose and mitigate potential adverse effects by altering the drug's distribution and release profile. researchgate.net

Other formulation approaches include incorporation into polymer matrices for medical implants to provide localized drug action, or the development of topical formulations like gels and creams for specific applications. google.comgoogle.com Self-emulsifying drug delivery systems (SEDDS) represent another advanced formulation strategy, designed to improve the stability and efficacy of compounds by forming nano-sized emulsions upon gentle agitation. nih.gov

The following table summarizes various formulation technologies being explored for aromatic diamidines to enhance preclinical performance.

| Formulation Technology | Materials Used | Primary Preclinical Goal | References |

| Pegylated Liposomes | Phospholipids, Polyethylene Glycol (PEG) | Enhanced bioavailability, controlled/sustained drug release. | nih.govresearchgate.net |

| Chitosan-Coated Niosomes | Non-ionic surfactants, Cholesterol, Chitosan | Improved pharmacokinetic characteristics, site-targeting. | nih.govresearchgate.net |

| Squalene-Based Nanoparticles | Squalene | Enhanced therapeutic efficacy, reduced toxicity. | nih.govresearchgate.net |

| Mesoporous Silica Nanoparticles (MSNs) | Silicon Dioxide | Controlled release of the encapsulated drug. | researchgate.net |

| Hyaluronated Lipid-Polymer Hybrid Nanoparticles | Lipids, Polymers (e.g., PLGA), Hyaluronic Acid | Targeted delivery, increased bioavailability. | nih.govresearchgate.net |

| Biodegradable Polymer Implants | Biodegradable polymers | Localized drug delivery, inhibition of fibrosis or scarring. | google.com |

| Self-Emulsifying Drug Delivery Systems (SEDDS) | Oils, Surfactants, Co-surfactants | Enhanced stability and efficacy. | nih.gov |

Emerging Research Areas and Future Directions

Repurposing Research for Non-Parasitic Pathologies: An Academic Perspective

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a strategic advantage in drug development by leveraging compounds with well-established safety and pharmacokinetic profiles. lifeextension.commdpi.com Aromatic diamidines, including phenamidine (B89759) and the closely related pentamidine (B1679287), are subjects of significant academic interest for their potential applications in oncology and as antimicrobial agents against drug-resistant pathogens. scienceopen.comfrontiersin.orgmdpi.com This research is driven by the understanding that the molecular targets of these drugs in parasites may have analogous roles in the pathophysiology of other diseases.

The antiparasitic action of diamidines often involves interaction with fundamental cellular components like DNA and mitochondria, which are also critical in the context of cancer. nih.govnih.gov Research into pentamidine has revealed its potential to be repurposed as an anticancer agent by modulating various signaling pathways. scienceopen.com For instance, pentamidine has been shown to inhibit the PI3K/AKT signaling pathway, a critical cascade for cell growth and survival, in endometrial and ovarian cancer cells. nih.govnih.gov In prostate cancer, it can induce the depletion of mitochondrial DNA (mtDNA) and cause mitochondrial dysfunction, leading to apoptosis. nih.gov

Further studies have identified that pentamidine can interfere with protein-protein interactions crucial for cancer progression. It has been found to block the interaction between S100 proteins (like S100A1 and S100P) and their respective partners, such as the Receptor for Advanced Glycation End-products (RAGE) and the tumor suppressor p53. mdpi.commdpi.com More recently, pentamidine was identified as a small-molecule antagonist of the PD-1/PD-L1 immune checkpoint, suggesting a role in cancer immunotherapy by enhancing T-cell mediated anti-tumor responses. nih.gov These findings suggest that phenamidine isethionate may share similar molecular targets, warranting further investigation into its potential as a repurposed therapeutic agent.

| Potential Molecular Target | Associated Pathology | Observed Effect of Diamidine (Pentamidine) | Reference |

|---|---|---|---|

| Mitochondrial DNA (mtDNA) | Prostate Cancer | Induces mtDNA depletion and mitochondrial dysfunction, leading to apoptosis. | nih.gov |

| PI3K/AKT Signaling Pathway | Endometrial Cancer, Ovarian Cancer | Inhibits the pathway, suppressing cancer cell proliferation, migration, and invasion. | nih.govnih.gov |

| PTEN (Phosphatase and Tensin Homolog) | Ovarian Cancer | Increases protein stability of the PTEN tumor suppressor. | nih.gov |

| S100A1-RAGE V Domain Interaction | Colorectal Cancer | Blocks the interaction, inhibiting a signaling cascade that regulates cell proliferation. | mdpi.com |

| S100P-p53 Interaction | Breast Cancer | Disrupts the interaction, leading to re-activation of the p53 pathway and reduced cell proliferation. | mdpi.com |

| PD-L1 (Programmed Death-Ligand 1) | Various Cancers | Acts as a small-molecule antagonist, blocking the PD-1/PD-L1 immune checkpoint and promoting T-cell activation. | nih.gov |

The exploration of diamidines for non-parasitic diseases has uncovered several mechanisms of action. In oncology, pentamidine has demonstrated the ability to inhibit key processes of cancer progression, including cell proliferation, colony formation, migration, and invasion in various cancer cell lines such as prostate, ovarian, and endometrial cancers. nih.govnih.govnih.gov

Beyond cancer, diamidines are being investigated as adjuvants or standalone agents against multidrug-resistant bacteria and fungi. mdpi.commdpi.com Pentamidine has been shown to have a synergistic effect when combined with conventional antibiotics against Gram-negative bacteria. frontiersin.orgmdpi.com Its mechanism in this context appears to involve the disruption of the bacterial outer membrane, which increases its permeability and enhances the uptake of other antimicrobial drugs. nih.govnih.gov Similarly, in combination with the anti-rheumatic drug auranofin, pentamidine displays a synergistic antifungal effect against Candida albicans by increasing the permeability of the fungal cell membrane. frontiersin.orgnih.gov Additionally, certain diamidine derivatives have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β in cellular models. nih.gov

| Mechanism of Action | Potential Therapeutic Area | Specific Effects Observed (with Pentamidine) | Reference |

|---|---|---|---|

| Anti-proliferative / Pro-apoptotic | Oncology | Inhibits cell growth, induces apoptosis, and blocks cell cycle progression in various cancer cell lines. | nih.govnih.gov |

| Anti-metastatic | Oncology | Suppresses migration and invasion of cancer cells. | nih.govnih.gov |

| Membrane Disruption | Infectious Diseases (Bacterial, Fungal) | Increases permeability of bacterial and fungal cell membranes, leading to synergistic effects with other antimicrobials. | frontiersin.orgmdpi.comnih.gov |

| Anti-inflammatory | Inflammatory Disorders | Inhibits the expression and production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, iNOS, COX-2). | nih.gov |

| Immune Checkpoint Inhibition | Oncology | Blocks the PD-1/PD-L1 interaction, enhancing anti-tumor immune responses. | nih.gov |

Advanced Omics Approaches in Drug Discovery for this compound

Modern drug discovery heavily relies on "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—to gain a comprehensive understanding of a drug's effect on biological systems. mdpi.com These approaches are instrumental in identifying novel drug targets, elucidating mechanisms of action and resistance, and discovering biomarkers. While specific omics studies on phenamidine are limited, research on parasites treated with other diamidines and related compounds provides a clear blueprint for future investigations.

Transcriptomics, the study of the complete set of RNA transcripts, and proteomics, the study of the entire complement of proteins, are powerful tools for analyzing the cellular response to drug exposure. mdpi.com In parasites like Leishmania, proteomic analyses have been used to identify proteins that are differentially expressed in drug-resistant strains or after drug treatment, providing insights into resistance mechanisms and potential new targets. mdpi.comnih.govresearchgate.net For example, studies have identified changes in the expression of proteins involved in stress response (e.g., heat shock proteins), drug efflux pumps, and metabolic pathways. researchgate.net Transcriptomic studies of Leishmania have also revealed alterations in mRNA abundance that correlate with drug resistance and parasite fitness. mdpi.com Applying these techniques to phenamidine-treated parasites could reveal its precise molecular targets and the adaptive responses it elicits, potentially leading to strategies to overcome resistance.

| Protein/Pathway Identified via Proteomics | Organism | Context/Significance | Reference |

|---|---|---|---|

| Activated protein C kinase | Leishmania donovani | Identified as an interacting protein involved in parasite proliferation and virulence. | mdpi.com |

| Peroxiredoxin | Leishmania donovani | Over-expressed in drug-resistant parasites; plays a role against oxidative stress. | mdpi.com |

| Small myristoylated protein 1 (SMP-1) | Leishmania donovani | A major flagellar membrane protein that guides flagellar movement. | mdpi.com |

| Heat shock proteins (Hsp90, Hsp83-1) | Leishmania donovani | Increased expression observed after treatment with an antileishmanial compound, indicating a stress response. | researchgate.net |

| Ribosomal proteins | Leishmania donovani | Changes in expression suggest altered or repressed protein translation in response to drug treatment. | researchgate.net |